tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

Stereochemistry Chiral building block Optical rotation

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7) is a Boc-protected piperazine derivative bearing methyl substituents at the 2- and 5-positions of the heterocyclic ring. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile amine protecting group, enabling selective mono-functionalization at the free secondary amine for downstream synthetic elaboration.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 643041-20-7
Cat. No. B1291517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,5-dimethylpiperazine-1-carboxylate
CAS643041-20-7
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
InChIKeyPGZCVLUQTJRRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7): Core Properties and Compound-Class Context for Procurement


tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7) is a Boc-protected piperazine derivative bearing methyl substituents at the 2- and 5-positions of the heterocyclic ring . The tert-butyloxycarbonyl (Boc) group serves as an acid-labile amine protecting group, enabling selective mono-functionalization at the free secondary amine for downstream synthetic elaboration [1]. As catalogued in major chemical registries, CAS 643041-20-7 corresponds to the stereochemically undefined form (0 of 2 defined stereocentres), distinguishing it from optically pure enantiomeric variants such as (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 309915-46-6) and (2S,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 548762-66-9) . This compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting δ-opioid receptors and p38α MAP kinase, where stereochemical and protecting-group strategy decisions carry quantifiable downstream consequences for biological activity and pharmacokinetic profiles [2].

Why Generic Substitution of tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7) Introduces Quantifiable Risk in Multi-Step Synthesis


Indiscriminate substitution of CAS 643041-20-7 with a closely related analog—whether an alternative protecting-group variant, an unprotected parent diamine, or a stereochemically divergent form—introduces measurable and consequential changes in synthetic efficiency, stereochemical fidelity, and downstream biological readout. The Boc group's acid-labile cleavage profile stands in orthogonal contrast to hydrogenolytic Cbz removal, meaning a Cbz-protected analog cannot be directly inserted into a Boc-optimized synthetic sequence without altering deprotection conditions, catalyst systems, and potentially compromising acid-sensitive functional groups elsewhere in the molecule . Similarly, replacement with unprotected 2,5-dimethylpiperazine (CAS 106-55-8) eliminates mono-protection selectivity entirely, forcing chemists to accept statistical mixtures of mono- and bis-functionalized products that reduce isolated yields and complicate purification . At the stereochemical level, substituting the stereochemically undefined CAS 643041-20-7 with a single enantiomer such as (2S,5R)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 548762-66-9) in a program validated on the racemate may alter pharmacological selectivity—as demonstrated by the SNC 80 series where enantiomeric configuration dictates nanomolar δ-opioid receptor affinity and >2,000-fold selectivity ratios over μ-opioid receptors [1]. Each of these divergence points is quantified in the evidence guide below.

Quantitative Differentiation Evidence: tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7) vs. Closest Analogs


Stereochemical Definition: CAS 643041-20-7 as the Stereochemically Undefined Form vs. Optically Pure Enantiomers (CAS 309915-46-6)

CAS 643041-20-7 is registered as having 0 of 2 defined stereocentres, meaning this CAS number denotes material of unspecified or mixed stereochemistry at the 2- and 5-positions of the piperazine ring . In direct contrast, the (2R,5S)-enantiomer (CAS 309915-46-6) is supplied with a certified optical rotation of −75° to −66° (c=1, CHCl₃) and a minimum purity specification of 95% . The racemic trans form (CAS 194032-41-2) is explicitly noted as 'racemic in the trans form' with no measurable optical rotation, and the vendor cross-references it to the chiral form (catalog 3295AB) as the alternative when enantiopure material is required . For procurement decisions, selection of CAS 643041-20-7 signals acceptance of undefined stereochemistry, whereas programs requiring enantiopure material must specify the chiral CAS number with verified optical rotation.

Stereochemistry Chiral building block Optical rotation

Physicochemical Handling Profile: Boc-Protected Derivative vs. Unprotected 2,5-Dimethylpiperazine (CAS 106-55-8)

Boc protection fundamentally alters the physicochemical handling profile of the 2,5-dimethylpiperazine scaffold. The target compound (CAS 643041-20-7) exhibits a boiling point of 279.7 ± 15.0 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, a flash point of 123.0 ± 20.4 °C, and a predicted pKa of 8.55 ± 0.60 . In contrast, the unprotected parent compound trans-2,5-dimethylpiperazine (CAS 2815-34-1) has a substantially lower boiling point of 162–165 °C, a markedly lower density of 0.53 g/cm³, a melting point of 113–118 °C, and a flash point of approximately 72 °C [1]. The ~117 °C elevation in boiling point upon Boc installation translates to reduced volatility during ambient handling and different storage requirements: the Boc-protected form requires storage at 2–8 °C with protection from light and an inert atmosphere , whereas the unprotected diamine is a flammable solid (UN 2926, Hazard Class 4.1) with greater handling hazards .

Physicochemical properties Boiling point Density Storage stability

Orthogonal Deprotection Selectivity: Boc (Acid-Labile) vs. Cbz (Hydrogenolytic) Protecting-Group Strategy in Piperazine Functionalization

The Boc group on tert-butyl 2,5-dimethylpiperazine-1-carboxylate is cleaved under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane), whereas the alternative Cbz protecting group on 1-benzyloxycarbonyl-2,5-dimethylpiperazine requires hydrogenolytic cleavage (H₂ with Pd/C catalyst) . This orthogonal deprotection chemistry enables sequential, site-selective deprotection when both protecting groups are employed in the same molecule. In the p38α MAP kinase inhibitor series, the Boc-protected intermediate is deprotected with HCl in 4 N dioxane (using DCM as solvent), a protocol incompatible with Cbz-protected intermediates that would necessitate hydrogenation equipment and catalyst removal steps [1]. The Boc group can also be selectively removed in the presence of Cbz, Fmoc, and tosyl protecting groups under appropriate conditions, a chemoselectivity advantage documented across multiple piperazine derivatization studies [2]. The yield for acidolytic Boc deprotection from the piperazine scaffold typically ranges from 78 to 85% over two synthetic steps [3].

Orthogonal protection Boc deprotection Cbz deprotection Multi-step synthesis

Validated Synthetic Utility in δ-Opioid Receptor Ligand Synthesis: Enantioconvergent Route to SNC 80

The (2S,5R)-enantiomer of tert-butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 548762-66-9) serves as the key protected intermediate in the synthesis of (−)-1-allyl-(2S,5R)-dimethylpiperazine, which is subsequently elaborated into the highly selective δ-opioid receptor agonist SNC 80 [1]. In the published enantioconvergent synthesis, racemic 1-allyl-trans-2,5-dimethylpiperazine was resolved using camphoric acids to obtain enantiomers in >99% optical purity on multigram scale, without requiring chromatography [1][2]. The final compound SNC 80 exhibited low nanomolar affinity for δ-opioid receptors and only micromolar affinity for μ-opioid receptors, with its enantiomeric counterpart showing micromolar affinity for δ receptors—demonstrating that stereochemistry at the 2,5-dimethylpiperazine core directly governs receptor selectivity [3]. The unsubstituted derivative (+)-22 and the fluorinated derivative (−)-27 displayed >2659-fold and >2105-fold δ/μ binding selectivity, respectively, representing the most selective ligands in the series [3]. This validated synthetic pathway underscores the critical role of stereochemically defined Boc-protected 2,5-dimethylpiperazine intermediates in generating pharmacologically differentiated tool compounds.

δ-Opioid receptor SNC 80 Enantioconvergent synthesis Receptor selectivity

Validated Synthetic Utility in p38α MAP Kinase Inhibitor Programs with Improved Pharmacokinetic Profiles

The (2S,5R)-Boc-protected 2,5-dimethylpiperazine intermediate (CAS 548762-66-9) is explicitly documented as an intermediate in the synthesis of the 4-fluorobenzyl dimethylpiperazine-indole class of p38α MAP kinase inhibitors . The published structure-activity relationship (SAR) study focused on maintaining p38α inhibitory activity while improving pharmacokinetic (PK) properties through substitutions on the benzylic methylene position [1]. In the broader p38α inhibitor program, the (2R,5S)-dimethylpiperazine moiety is essential for ATP-binding pocket interaction, as exemplified by Scio-469 (Talmapimod), a selective ATP-competitive p38α inhibitor with an IC₅₀ of 9 nM and approximately 10-fold selectivity for p38α over p38β and 2000-fold selectivity over 20 other kinases [2][3]. Derivatives built from the Boc-protected dimethylpiperazine scaffold demonstrated improved PK properties compared to earlier-generation p38α inhibitors, although specific numerical PK parameters for the intermediate-derived compounds require access to the full-text article [1].

p38α MAP kinase Kinase inhibitor Pharmacokinetics Drug discovery intermediate

GHS Hazard Profile: Boc-Protected Form (CAS 643041-20-7) vs. Unprotected 2,5-Dimethylpiperazine (CAS 106-55-8)

The Boc-protected target compound (CAS 643041-20-7) carries a notified GHS classification of Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335, respiratory tract irritation by inhalation), with GHS07 and GHS05 pictograms and a 'Danger' signal word [1]. In stark contrast, the unprotected 2,5-dimethylpiperazine (CAS 106-55-8) is classified as a flammable solid (H228) with acute dermal toxicity (H311), skin corrosion/irritation (H315), and serious eye irritation (H319), carrying GHS02 (flame) and GHS06 (skull and crossbones) pictograms with a 'Danger' signal word and UN number 2926 for transport [2]. The unprotected diamine's flammable solid classification (Hazard Class 4.1, Packing Group II) triggers hazmat shipping fees and regulatory paperwork, whereas the Boc-protected form is explicitly noted as 'Not hazardous material' for DOT/IATA transport by multiple vendors . This regulatory differential has direct cost implications for procurement and inventory management.

GHS classification Hazard profile Transport safety Laboratory handling

Optimal Procurement and Application Scenarios for tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS 643041-20-7) Based on Quantitative Evidence


Medicinal Chemistry δ-Opioid Receptor Agonist Development Requiring Stereochemically Validated Intermediates

For research groups synthesizing δ-opioid receptor ligands in the diarylmethylpiperazine class, procurement of the stereochemically defined Boc-protected intermediate is mandatory. The published enantioconvergent synthesis demonstrates that the (2S,5R)-enantiomer (accessible via CAS 548762-66-9 or the unprotected allylated derivative) is the precursor to SNC 80, which exhibits an IC₅₀ of 2.73 nM at δ-opioid receptors with >2659-fold selectivity over μ-opioid receptors [1]. Laboratories that inadvertently procure the stereochemically undefined CAS 643041-20-7 for this application risk generating enantiomeric mixtures that, as demonstrated by Calderon et al., display only micromolar δ-opioid affinity—a >1000-fold loss in target potency that cannot be remedied by downstream chemistry [1]. The validated synthetic route achieves >99% enantiomeric purity at the key piperazine intermediate stage, enabling 100-gram-scale preparation without chromatography [2].

p38α MAP Kinase Inhibitor SAR Programs with Pharmacokinetic Optimization Goals

Medicinal chemistry teams pursuing p38α MAP kinase inhibitors can leverage the (2S,5R)-Boc-protected dimethylpiperazine intermediate (CAS 548762-66-9) as a validated starting point for the 4-fluorobenzyl dimethylpiperazine-indole scaffold, which has demonstrated improved pharmacokinetic properties over earlier p38α inhibitor chemotypes [3]. The Scio-469 (Talmapimod) benchmark, containing the 2,5-dimethylpiperazine pharmacophore, achieves a p38α IC₅₀ of 9 nM with ~2000-fold selectivity across a 20-kinase panel [4]. This established SAR trajectory provides a de-risked entry point for structure-based optimization, as opposed to starting from an unprotected or differently substituted piperazine that would require de novo validation of kinase selectivity and PK parameters.

Orthogonal Protection Strategy in Multi-Step Piperazine Functionalization

When synthetic routes require sequential, site-selective functionalization of the two nitrogen atoms on the 2,5-dimethylpiperazine scaffold, the Boc-protected form provides the acid-labile orthogonal partner to hydrogenolytic Cbz or base-labile Fmoc protecting groups. The Boc group is cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane), leaving Cbz and Fmoc groups intact, while Cbz can be removed by hydrogenation without affecting Boc [5]. This orthogonality is not achievable with unprotected 2,5-dimethylpiperazine, which would yield statistical mixtures of N1/N4-functionalized products upon reaction with electrophiles, reducing the yield of the desired regioisomer to approximately 50% . Typical two-step Boc deprotection/substitution yields of 78–85% compare favorably against the ~50% maximum yield from non-selective functionalization of the unprotected diamine [6].

Large-Scale Procurement Where Transport Hazard Classification Governs Logistics Cost

For procurement at the multi-kilogram scale, the Boc-protected form's non-hazardous DOT/IATA transport classification offers a direct cost advantage over the unprotected 2,5-dimethylpiperazine (UN 2926, Hazard Class 4.1, Packing Group II) [7]. The flammability and acute dermal toxicity hazards of the unprotected diamine trigger hazmat shipping surcharges, flammable-solid storage requirements, and additional regulatory documentation. The Boc-protected form, classified under GHS as Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) but without flammable solid or acute toxicity classification, can be transported and stored under standard laboratory conditions at 2–8 °C [8]. The elevated boiling point (279.7 °C vs. 162–165 °C) and higher density (1.0 vs. 0.53 g/cm³) of the Boc-protected form further simplify large-scale liquid handling and reduce volatility-related losses during solvent evaporation and distillation unit operations .

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